[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester [1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1261232-33-0
VCID: VC8358093
InChI: InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)17-10-5-7-20(8-6-10)12-9-11(16)18-13(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,21)
SMILES: CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl
Molecular Formula: C15H23ClN4O2S
Molecular Weight: 358.9 g/mol

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester

CAS No.: 1261232-33-0

Cat. No.: VC8358093

Molecular Formula: C15H23ClN4O2S

Molecular Weight: 358.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester - 1261232-33-0

Specification

CAS No. 1261232-33-0
Molecular Formula C15H23ClN4O2S
Molecular Weight 358.9 g/mol
IUPAC Name tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate
Standard InChI InChI=1S/C15H23ClN4O2S/c1-15(2,3)22-14(21)17-10-5-7-20(8-6-10)12-9-11(16)18-13(19-12)23-4/h9-10H,5-8H2,1-4H3,(H,17,21)
Standard InChI Key ZSLDAELPCYIMLE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl
Canonical SMILES CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of three primary structural components:

  • Pyrimidine core: A six-membered aromatic ring with nitrogen atoms at positions 1, 3, and 4. Substituents include a chlorine atom at position 6 and a methylsulfanyl group (-SMe) at position 2 .

  • Piperidine ring: A six-membered saturated heterocycle attached to the pyrimidine at position 4.

  • tert-Butyl carbamate: A carbamic acid ester protecting group linked to the piperidine nitrogen via a carbonyl moiety .

The IUPAC name, tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate, reflects this arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1261232-33-0
Molecular FormulaC15H23ClN4O2S\text{C}_{15}\text{H}_{23}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight358.9 g/mol
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC(=N2)SC)Cl
InChIKeyZSLDAELPCYIMLE-UHFFFAOYSA-N

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis typically involves a multi-step strategy:

  • Pyrimidine functionalization: 6-Chloro-2-methylsulfanylpyrimidin-4-amine undergoes nucleophilic substitution with a piperidine derivative to form the 4-piperidinylpyrimidine intermediate.

  • Carbamate formation: The piperidine nitrogen is protected via reaction with tert-butyl carbamoyl chloride or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

Reaction yields and purification methods remain undisclosed in public literature, though high-performance liquid chromatography (HPLC) is presumed for final product validation.

Analog StructureTarget PathwayIC₅₀/EC₅₀Source
6-Chloro-2-methylpyrimidineDihydrofolate reductase2.3 μM
Piperidine-carbamatesSerotonin receptors15 nM

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve yields.

  • Biological Profiling: Screen against kinase panels and microbial strains to validate hypothesized activities.

  • ADMET Studies: Assess pharmacokinetic properties, including blood-brain barrier permeability.

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